A common approach to synthesizing 7-hydroxy-4-phenylchromen-2-one derivatives, which can then be methylated to obtain 7-Methoxy-4-methyl-3-phenylchromen-2-one, involves a multi-step process. This process often begins with the appropriate phenol derivative and proceeds through several intermediates, including a chalcone intermediate, before cyclization to form the chromen-2-one structure. []
The molecular structure of 7-Methoxy-4-methyl-3-phenylchromen-2-one consists of a benzopyrone core, characterized by a fused benzene ring and a pyrone ring. This core structure is decorated with a methoxy group at position 7, a methyl group at position 4, and a phenyl group at position 3. The relative orientation of the phenyl group with respect to the benzopyrone core can vary and may influence its interactions with biological targets. [, ]
7-Methoxy-4-methyl-3-phenylchromen-2-one, specifically its derivatives incorporating 1,2,4-triazole moieties, has shown promising results in preclinical studies as potential anticancer agents. These derivatives exhibit significant cytotoxic activity against a range of human cancer cell lines, including those derived from gastric, colorectal, lung, liver, and cervical cancers. [] Importantly, some of these derivatives demonstrate superior anticancer activity compared to the parent compound and 5-fluorouracil, a clinically used chemotherapeutic agent. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: